molecular formula C7H6BrNO2 B1449894 2-Bromo-6-methylisonicotinic acid CAS No. 25462-84-4

2-Bromo-6-methylisonicotinic acid

Cat. No.: B1449894
CAS No.: 25462-84-4
M. Wt: 216.03 g/mol
InChI Key: QGZZJQDQHFJUHC-UHFFFAOYSA-N
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Description

2-Bromo-6-methylisonicotinic acid is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by a bromine atom and a methyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methylisonicotinic acid typically involves the bromination of 6-methylisonicotinic acid. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the 6-methylisonicotinic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methylisonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-6-methylisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methylnicotinonitrile
  • 2-Bromo-6-methylpyridin-4-amine
  • 2-Bromo-6-methyl-4-nitropyridine

Uniqueness

2-Bromo-6-methylisonicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a carboxylic acid group allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

2-bromo-6-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZZJQDQHFJUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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